molecular formula C13H11IN2O4 B4698793 N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide

N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B4698793
M. Wt: 386.14 g/mol
InChI Key: CJRVHFIORZGMQP-UHFFFAOYSA-N
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Description

N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide: is a synthetic organic compound characterized by the presence of an iodine atom, two methyl groups, a nitrofuran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Nitration: The nitrofuran ring can be synthesized by nitrating furan with a mixture of nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the carboxamide group by reacting the iodinated and nitrated intermediates with an appropriate amine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation catalysts.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Corresponding substituted derivatives with thiol or amine groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Utilized in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide depends on its application:

    Antimicrobial Activity: The compound may interfere with bacterial cell wall synthesis or disrupt cellular processes by generating reactive oxygen species.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways, such as inhibiting DNA replication or interfering with signal transduction.

Comparison with Similar Compounds

  • N-(4-iodo-2,5-dimethylphenyl)-2-phenoxyacetamide
  • N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide
  • N-(4-iodo-2,5-dimethylphenyl)-2-methoxybenzamide

Comparison:

  • Structural Differences: While these compounds share the 4-iodo-2,5-dimethylphenyl moiety, they differ in the nature of the substituent attached to the amide group.
  • Unique Features: N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of the nitrofuran ring, which imparts distinct electronic and steric properties, potentially enhancing its bioactivity and reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O4/c1-7-6-10(8(2)5-9(7)14)15-13(17)11-3-4-12(20-11)16(18)19/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRVHFIORZGMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide
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N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide
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N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide
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N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide
Reactant of Route 5
N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide
Reactant of Route 6
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N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide

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